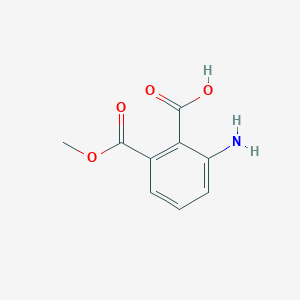

2-Amino-6-(methoxycarbonyl)benzoic acid

Descripción general

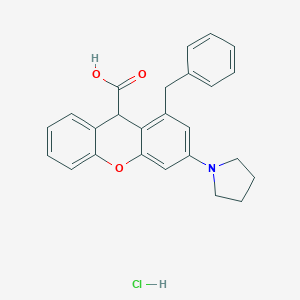

Descripción

“2-Amino-6-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C9H9NO4 . It is a white to yellow or light green solid . It is used as a reagent in the synthesis of Tasquinimod, an orally active antiangiogenic agent .

Synthesis Analysis

The synthesis of “2-Amino-6-(methoxycarbonyl)benzoic acid” involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of “2-Amino-6-(methoxycarbonyl)benzoic acid” can be represented by the InChI code: 1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

“2-Amino-6-(methoxycarbonyl)benzoic acid” is used as a reagent in the synthesis of Tasquinimod . Tasquinimod is an orally active antiangiogenic agent which may inhibit HDAC4 signalling .Physical And Chemical Properties Analysis

“2-Amino-6-(methoxycarbonyl)benzoic acid” is a white to yellow or light green solid . It has a molecular weight of 231.64 g/mol .Aplicaciones Científicas De Investigación

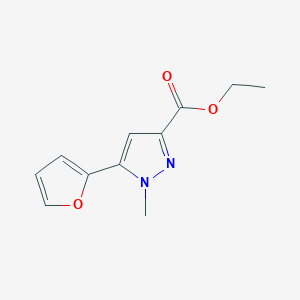

Synthesis of Complex Chemicals : It is used for generating 3-methoxydehydrobenzene and 3-(methoxycarbonyl)-dehydrobenzene, which react with 2-substituted furans (R. Giles, M. V. Sargent, & Hercules Sianipar, 1991).

Studying Competing Reactions : It can be used for studying competing reactions in aqueous solution, like cyclization to form the imide N-phthaloylleucine and hydrolysis to phthalic acid and leucine (Alvaro B. Onofrio et al., 2006).

Synthesis of Quinoline and Benzothiazine Derivatives : It assists in synthesizing 4-hydroxy-2-Oxo-1,2-Dihydroquinoline or 4-Hydroxy-2,2-Dioxo-1Α -2,1-Benzothiazine (I. Ukrainets et al., 2014).

Production of Various Ureas : Its use is noted for producing various ureas and its stability in solution (N. Peet, 1987).

Fluorescence Probing : It serves as a fluorescence probe to detect highly reactive oxygen species (hROS) and differentiate them from other reactive oxygen species (Ken-ichi Setsukinai et al., 2003).

Environmental Applications : The compound is used for surface modification of activated carbon for the removal of cobalt from aqueous solutions (J. K. Gunjate et al., 2020).

In Chemical Reactions Involving Carbon Dioxide : It is expected to result from the reaction of carbon dioxide with m-amino-phenol and potassium bicarbonate in the presence of water (C. Stelt et al., 2010).

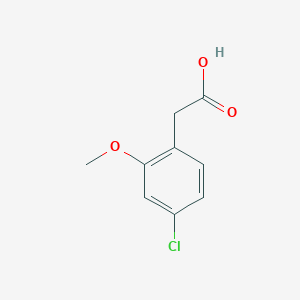

Phytocidal Applications : It acts principally as a phytocidal agent, with superior herbicidal activity leading to the development of several new and important herbicides (D. Frear et al., 1972).

Safety And Hazards

Direcciones Futuras

While specific future directions for “2-Amino-6-(methoxycarbonyl)benzoic acid” were not found in the search results, it’s worth noting that it is used as a reagent in the synthesis of Tasquinimod , an orally active antiangiogenic agent which may inhibit HDAC4 signalling . This suggests potential future applications in the development of new antiangiogenic agents.

Relevant Papers Relevant papers related to “2-Amino-6-(methoxycarbonyl)benzoic acid” include studies on its synthesis , its use as a reagent in the synthesis of Tasquinimod , and safety data sheets .

Propiedades

IUPAC Name |

2-amino-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTPQSUTBSWBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546037 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(methoxycarbonyl)benzoic acid | |

CAS RN |

103259-06-9 | |

| Record name | 2-Amino-6-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)

![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)